molecular formula C17H21N B12277017 (R)-2-Amino-3-methyl-1 1-diphenylbutane&

(R)-2-Amino-3-methyl-1 1-diphenylbutane&

Cat. No.: B12277017
M. Wt: 239.35 g/mol
InChI Key: KJRIVAFIKUXDBL-UHFFFAOYSA-N
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Description

®-2-Amino-3-methyl-1,1-diphenylbutane is a chiral compound with a unique structure that includes an amino group, a methyl group, and two phenyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-methyl-1,1-diphenylbutane typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method includes the alkylation of a suitable precursor, such as a diphenylpropanone derivative, followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and protection-deprotection strategies to achieve high yields and purity .

Industrial Production Methods

Industrial production of ®-2-Amino-3-methyl-1,1-diphenylbutane may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-methyl-1,1-diphenylbutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions on the phenyl groups can lead to various substituted aromatic compounds.

Scientific Research Applications

®-2-Amino-3-methyl-1,1-diphenylbutane has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methyl-1,1-diphenylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-methyl-1,1-diphenylbutane is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it a valuable compound in asymmetric synthesis and drug development.

Properties

IUPAC Name

3-methyl-1,1-diphenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRIVAFIKUXDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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